molecular formula C13H9NO4 B6382473 4-(3-Formylphenyl)-2-nitrophenol, 95% CAS No. 1261932-85-7

4-(3-Formylphenyl)-2-nitrophenol, 95%

Cat. No. B6382473
CAS RN: 1261932-85-7
M. Wt: 243.21 g/mol
InChI Key: NRQLDXHFDRASMM-UHFFFAOYSA-N
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Description

4-(3-Formylphenyl)-2-nitrophenol, 95% (4-FPN) is a chemical compound with a wide range of applications in scientific research. It is a yellowish-brown, crystalline solid that is soluble in water and a variety of organic solvents. It is widely used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of various pharmaceuticals, dyes, and pesticides.

Scientific Research Applications

4-(3-Formylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pesticides. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, oxazoles, and thiophenes. Additionally, 4-(3-Formylphenyl)-2-nitrophenol, 95% has been used in the synthesis of a variety of polymers, such as polyesters and polyamides.

Mechanism of Action

4-(3-Formylphenyl)-2-nitrophenol, 95% is a nucleophile, meaning that it can react with electrophiles (electron-deficient molecules) to form a covalent bond. It can also act as an oxidizing agent in certain reactions. For example, it can be used to oxidize alcohols to aldehydes and ketones. It can also be used to catalyze the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
4-(3-Formylphenyl)-2-nitrophenol, 95% is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that may have such effects. For example, it has been used in the synthesis of a variety of pharmaceuticals, such as antimalarial drugs and antibiotics.

Advantages and Limitations for Lab Experiments

4-(3-Formylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized from readily available materials. It is also relatively stable and can be stored for long periods of time. Additionally, it is soluble in many organic solvents, which makes it easy to work with.
However, there are some limitations to using 4-(3-Formylphenyl)-2-nitrophenol, 95% in laboratory experiments. It is a strong oxidizing agent and can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, it can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

There are several potential future directions for the use of 4-(3-Formylphenyl)-2-nitrophenol, 95% in scientific research. It could be used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and pesticides. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as quinolines, oxazoles, and thiophenes. It could also be used in the synthesis of a variety of polymers, such as polyesters and polyamides. Finally, it could be used in the synthesis of a variety of catalysts, such as Lewis acids and transition metal catalysts.

Synthesis Methods

4-(3-Formylphenyl)-2-nitrophenol, 95% can be synthesized in two different ways. The first method involves the reaction of 4-nitrophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. The second method involves the reaction of 4-nitrophenol with sodium formate. The reaction of 4-nitrophenol with formaldehyde yields 4-(3-Formylphenyl)-2-nitrophenol, 95% in high yields.

properties

IUPAC Name

3-(4-hydroxy-3-nitrophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-8-9-2-1-3-10(6-9)11-4-5-13(16)12(7-11)14(17)18/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQLDXHFDRASMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686226
Record name 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Formylphenyl)-2-nitrophenol

CAS RN

1261932-85-7
Record name 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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